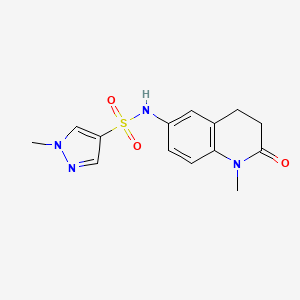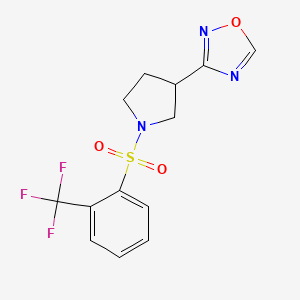
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzofuran derivatives often involves innovative methods to combine different ring systems. For instance, the synthesis of novel benzofuran derivatives can be achieved through a facile synthesis method involving the ultrasound-assisted Rap–Stoermer reaction, showcasing a method to integrate the benzofuran moiety efficiently (Zhang et al., 2012). Similarly, the construction of triazole rings can be facilitated by a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), indicating a pathway to incorporate triazole functionalities into complex molecules (Ozcubukcu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing benzofuran and triazole rings is characterized by complex interactions and conformations. For example, X-ray diffraction studies provide insights into the crystallographic arrangement and intermolecular interactions, crucial for understanding the compound's behavior in various conditions (Cao et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving benzofuran and triazole entities often lead to products with significant biological activities. For instance, compounds synthesized from benzofuran derivatives have been evaluated for their antimicrobial properties, indicating the chemical reactivity and potential applications of these molecules (Mupparapu et al., 2023).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. While specific studies on the physical properties of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone" are not directly cited, the analysis of similar compounds provides insights into solubility, melting points, and crystal structure, which are critical for application development.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for the utility of the compound in synthetic chemistry and potential pharmaceutical applications. The compound's interaction with catalysts and its behavior in cycloaddition reactions exemplify its versatile chemical properties (Ashok et al., 2017).
科学的研究の応用
Catalytic Applications
A study by Ozcubukcu, Ozkal, Jimeno, and Pericàs (2009) introduced a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, based on the tris(triazolyl)methanol-Cu(I) structure. The catalyst was prepared through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) and demonstrated outstanding performance under water or neat conditions with low catalyst loadings and short reaction times at room temperature. This catalyst facilitates the creation of a variety of triazole-containing compounds, highlighting the utility of triazole and azetidinone structures in catalysis (Ozcubukcu et al., 2009).
Antibacterial and Antifungal Evaluation
Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their antibacterial and antifungal properties. These compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with specific derivatives showing excellent anticonvulsant activity. This study exemplifies the potential of triazole and azetidinone derivatives in developing new therapeutic agents with antibacterial, antifungal, and anticonvulsant activities (Rajasekaran et al., 2006).
Synthesis of Complex Molecules
The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring, as presented by Prasad et al. (2021), showcases the significance of 1,2,4-triazole scaffolds in the development of clinical drugs. This research developed a library of N-substituted pyrrolidine derivatives, emphasizing the versatility of triazole and azetidinone compounds in synthesizing molecules with potential pharmaceutical applications (Prasad et al., 2021).
Molecular Docking and Antibacterial Agents
Bharathi, Netravati, and Basavaraja (2023) synthesized a series of 1, 2, 4-triazoles derivatives to explore their antibacterial and antifungal activities. The study involved molecular docking studies to identify compounds with potent inhibitory effects against Escherichia coli. This approach signifies the integration of computational and experimental methods in the discovery of new antibacterial and antifungal agents based on benzofuran and triazole derivatives (Bharathi et al., 2023).
作用機序
Target of Action
It’s known that 1,2,3-triazoles, a core structure in this compound, have found broad applications in drug discovery . They have been used in the development of various drugs, including anticonvulsant, antibiotic, anticancer drugs, and more .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazoles have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and hydrogen bonding ability , which could influence their bioavailability.
Result of Action
Given the broad biological activities associated with 1,2,3-triazoles , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The 1,2,3-triazole ring, a key structure in this compound, is known for its stability in both acidic and basic conditions , suggesting that it may maintain its efficacy in various environments.
将来の方向性
特性
IUPAC Name |
1-benzofuran-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASXDIFHADXOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

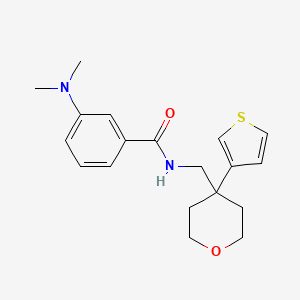
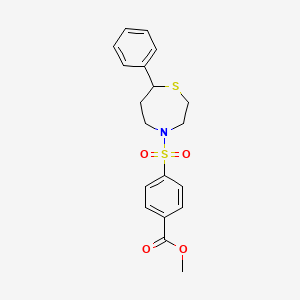
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

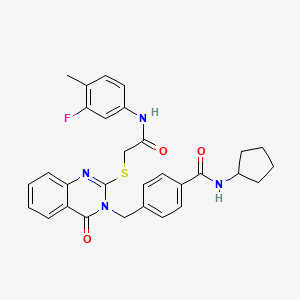
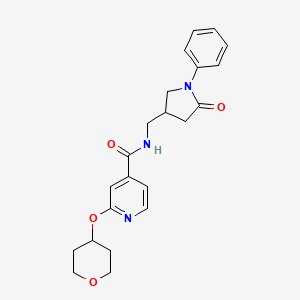
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
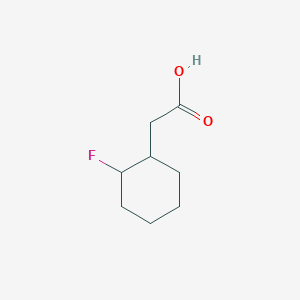
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
